
N-dibenzofuran-3-ylthiophene-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-dibenzofuran-3-ylthiophene-2-carbothioamide is a heterocyclic organic compound that combines the structural features of dibenzofuran and thiophene. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, while thiophene is a five-membered ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-ylthiophene-2-carbothioamide typically involves the condensation of dibenzofuran derivatives with thiophene-2-carbothioamide. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
N-dibenzofuran-3-ylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-dibenzofuran-3-ylthiophene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-dibenzofuran-3-ylthiophene-2-carbothioamide involves interactions with various molecular targets and pathways. The compound may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
Dibenzofuran: An aromatic compound with two benzene rings fused to a central furan ring.
Thiophene: A five-membered ring containing sulfur.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Uniqueness
N-dibenzofuran-3-ylthiophene-2-carbothioamide is unique due to its combination of dibenzofuran and thiophene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
164266-29-9 |
|---|---|
分子式 |
C17H11NOS2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-dibenzofuran-3-ylthiophene-2-carbothioamide |
InChI |
InChI=1S/C17H11NOS2/c20-17(16-6-3-9-21-16)18-11-7-8-13-12-4-1-2-5-14(12)19-15(13)10-11/h1-10H,(H,18,20) |
InChI 键 |
GZQQAKFFXBGHQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

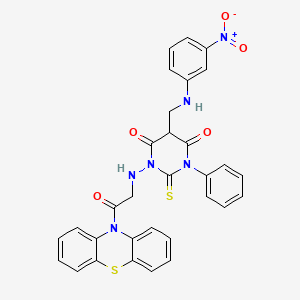
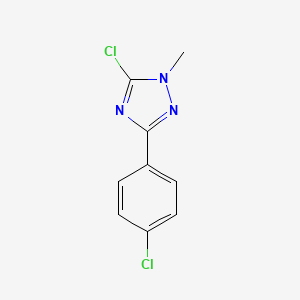

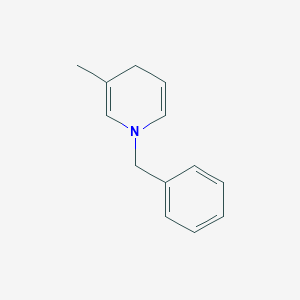
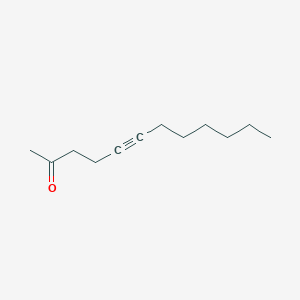
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
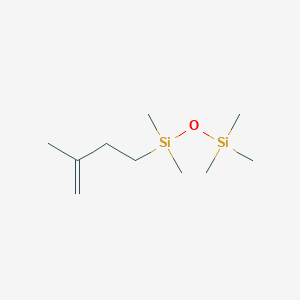

silane](/img/structure/B14265414.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)

